1-(2,6-Diethoxyphenyl)propan-2-one
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Overview
Description
1-(2,6-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diethoxyphenyl)propan-2-one typically involves the alkylation of 2,6-diethoxybenzene with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients or as a modulator of biochemical pathways. Its effects are mediated through binding to target proteins or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)propan-2-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,6-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness: 1-(2,6-Diethoxyphenyl)propan-2-one is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,6-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-7-6-8-13(16-5-2)11(12)9-10(3)14/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
ZESJAYQACSCKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)CC(=O)C |
Origin of Product |
United States |
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